molecular formula C4H2F6 B3425303 1,1,1,4,4,4-Hexafluoro-2-butene CAS No. 407-60-3

1,1,1,4,4,4-Hexafluoro-2-butene

Cat. No.: B3425303
CAS No.: 407-60-3
M. Wt: 164.05 g/mol
InChI Key: NLOLSXYRJFEOTA-UHFFFAOYSA-N
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Description

1,1,1,4,4,4-Hexafluoro-2-butene (HFO-1336mzz(Z)) is a hydrofluoroolefin (HFO) with the molecular formula C₄H₂F₆ and a cis-configuration (Z-isomer) . It is a colorless liquid with a boiling point of 9°C and a density of 1.356 g/cm³ . Key applications include:

  • Heat transfer fluids in refrigeration systems .
  • Blowing agents in phenolic and polyurethane foams .
  • Fire-extinguishing agents due to its thermal stability and non-flammability .

Chemical Reactions Analysis

1,1,1,4,4,4-Hexafluoro-2-butene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen, halogens, and catalysts such as palladium and chromium . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Refrigeration and Air Conditioning

HFO-1336mzz is utilized as a refrigerant in cooling systems due to its favorable thermodynamic properties. It serves as a replacement for hydrofluorocarbons (HFCs), which are being phased out due to their high GWP. The compound's low GWP makes it an attractive option for reducing the environmental impact of refrigeration systems .

Foam Production

The compound is widely used as a blowing agent in the production of foams. Its properties allow it to create stable foams with good insulation characteristics. HFO-1336mzz can be blended with other agents to enhance performance in various foam applications, including thermal insulation materials .

Heat Transfer Fluids

Due to its stability and efficiency in heat transfer applications, HFO-1336mzz is employed in heat exchangers and thermal management systems. Its ability to operate effectively at low temperatures makes it suitable for applications where conventional fluids may fail .

Specialty Gases

As a specialty gas, HFO-1336mzz finds use in various niche applications including electronic cleaning and as a carrier gas in analytical chemistry. Its non-flammability and low toxicity enhance its appeal for these uses .

Safety and Environmental Impact

The safety profile of HFO-1336mzz has been evaluated through various toxicological studies. It has been found to have a high acute toxicity threshold with an LC50 greater than 17,000 ppm in rats, indicating low risk under normal handling conditions . Additionally, it does not contribute to ozone depletion and has significantly lower GWP compared to traditional refrigerants like HFCs .

Case Study 1: Replacement of HFCs in Refrigeration

A study conducted on the transition from HFCs to HFOs highlighted the effectiveness of HFO-1336mzz in commercial refrigeration systems. The results demonstrated that the use of HFO-1336mzz not only maintained efficiency but also reduced the overall carbon footprint of the system by up to 50% compared to conventional refrigerants.

Case Study 2: Foam Insulation Performance

In an evaluation of foam insulation products using HFO-1336mzz as a blowing agent, researchers found that the thermal resistance (R-value) was significantly improved compared to foams produced with older blowing agents. This advancement has implications for energy efficiency in building materials.

Comparison with Similar Compounds

Comparison with Trans-Isomer (HFO-1336mzz(E))

The trans-isomer (E-isomer) of HFO-1336mzz shares the same molecular formula but differs in geometric configuration, leading to distinct physicochemical and toxicological properties.

Table 1: Key Differences Between Z- and E-Isomers

Property HFO-1336mzz(Z) HFO-1336mzz(E) References
Boiling Point 9°C -8°C (estimated)
Thermal Stability Decomposes at 873–1073 K, releasing HF Less studied; likely lower stability
Applications Refrigerants, fire suppression Foam transfer agents, specialty gases
Toxicity (Inhalation) 4-h LC₅₀ > 102,000 ppm 8-h TWA WEEL: 400 ppm
  • Thermal Decomposition : HFO-1336mzz(Z) undergoes three-stage pyrolysis, producing hydrogen fluoride (HF) at temperatures above 873 K . The E-isomer’s decomposition pathways remain less characterized.
  • Occupational Safety : The E-isomer has a workplace exposure limit (WEEL) of 400 ppm , adjusted for long-term safety , while the Z-isomer exhibits negligible acute toxicity .

Comparison with Dichloro Derivatives

The dichloro derivative (2E)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene (CAS 2418-21-5) introduces chlorine substituents, altering reactivity and environmental impact.

Table 2: Dichloro Derivative vs. HFO-1336mzz(Z)

Property (2E)-2,3-Dichloro-Hexafluoro-2-butene HFO-1336mzz(Z) References
Molecular Mass 232.94 g/mol 164.05 g/mol
Boiling Point Not reported (higher expected) 9°C
Toxicity High acute toxicity (similar to PFIB) Low acute toxicity
Applications Intermediate in fluorocarbon synthesis Direct industrial uses
  • Synthesis : The dichloro compound is produced via chlorination of HFO-1336mzz isomers or as a byproduct in fluorocarbon manufacturing . Its high toxicity limits direct industrial use.

Thermal Stability and Environmental Impact

Thermal Decomposition

  • HFO-1336mzz(Z) : Pyrolysis studies show HF release above 873 K, with peak HF concentration at 1073 K . This contrasts with hydrochlorofluorocarbons (HCFCs), which decompose at lower temperatures.
  • Environmental Metrics : Both isomers have GWP < 1 and ODP = 0 , outperforming legacy refrigerants like R-134a (GWP = 1430) .

Biological Activity

1,1,1,4,4,4-Hexafluoro-2-butene, also known as HFO-1336mzz-E, is a fluorinated compound that has garnered attention due to its applications in various industrial processes such as foam transfer agents and heat transfer fluids. Understanding its biological activity is crucial for assessing its safety and potential health impacts.

  • Chemical Formula : C₄H₂F₆
  • Boiling Point : 8.5 °C
  • CAS Number : 407-60-3

Toxicological Profile

Research has focused on the acute and chronic toxicity of HFO-1336mzz-E. Key findings from various studies are summarized below:

Acute Toxicity

  • The acute 4-hour LC50 in rats is greater than 17,000 ppm, indicating low acute toxicity .
  • In inhalation studies with concentrations up to 15,000 ppm over 13 weeks, no significant eye or dermal irritation was observed .

Subchronic and Chronic Toxicity

  • A 28-day repeated-dose inhalation study established a NOAEL (No Observed Adverse Effect Level) at 10,000 ppm based on observed body weight loss and mortality at higher concentrations .
  • In a 90-day GLP-compliant study, the NOAEL was determined to be 7,500 ppm. Clinical signs included restlessness and myoclonic jerks at higher doses .

Developmental and Reproductive Toxicity

In a prenatal developmental study conducted on time-mated female rats:

  • The NOAEL for maternal and fetal effects was also established at 7,500 ppm .
  • No genotoxic effects were noted in either in vitro or in vivo assays .

Case Studies and Research Findings

Several studies have investigated the biological activity of HFO-1336mzz-E:

Study Summary Table

Study TypeFindingsNOAEL (ppm)
Acute Inhalation (Rats)LC50 > 17,000 ppm; no eye/dermal irritation at ≤15,000 ppmN/A
28-Day Repeated DoseReduced body weight gain; mortality at 15,000 ppm10,000
90-Day Repeated DoseClinical signs of toxicity at high doses; no significant organ lesions7,500
Prenatal DevelopmentNo adverse effects on maternal or fetal health7,500

The biological activity of HFO-1336mzz-E appears to involve several mechanisms:

  • Cardiac Sensitization : Studies indicate that it is not a cardiac sensitizer even at high concentrations (70,000 ppm) during epinephrine challenge tests in Beagle dogs .
  • Radical Formation : Thermal decomposition studies suggest that HFO-1336mzz-E can produce reactive radicals under high temperatures, which may contribute to its biological effects .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing 1,1,1,4,4,4-Hexafluoro-2-butene?

The compound is typically synthesized via dehydrohalogenation reactions. For example, reacting 1,1,1,4,4,4-hexafluoro-2-iodobutane (CF₃CHICH₂CF₃) with KOH in the presence of a phase transfer catalyst at 60°C yields the target molecule . Alternative routes include dehydrofluorination of precursors like 1,1,1,4,4,4-hexafluoro-2-chlorobutane using solid KOH . These methods prioritize selectivity for the trans isomer (HFO-1336mzz(Z)) due to its thermodynamic stability .

Q. How can structural characterization of this compound be performed?

Multinuclear NMR spectroscopy (¹H, ¹⁹F, and ¹³C) is critical for confirming stereochemistry and purity. For instance, ¹⁹F NMR can distinguish between cis and trans isomers based on coupling constants and chemical shifts . Gas chromatography-mass spectrometry (GC-MS) and IR spectroscopy are complementary for verifying molecular weight (164.05 g/mol) and functional groups like C=C and C-F bonds .

Advanced Research Questions

Q. What reaction mechanisms govern the halogenation/dehydrohalogenation cascades in synthesizing fluorinated derivatives of this compound?

Halogenation of this compound proceeds via radical or electrophilic pathways. For example, antimony pentafluoride (SbF₅) catalyzes the addition of tetrafluoroethylene (CF₂=CF₂) to form decafluoro-2-hexene through a stepwise radical mechanism . Dehydrohalogenation reactions often follow E2 elimination, where steric effects and fluorine’s electronegativity influence regioselectivity .

Q. How does isomerism impact the thermodynamic and kinetic properties of this compound?

The cis isomer (cis-1,1,1,4,4,4-Hexafluoro-2-butene) exhibits a boiling point of 9°C and density of 1.356 g/cm³, while the trans isomer (HFO-1336mzz(Z)) has distinct stability due to reduced steric strain . Computational studies (e.g., DFT) can model rotational barriers and predict isomer distribution under varying temperatures .

Q. What strategies validate discrepancies in reported physical properties (e.g., boiling point, density)?

Contradictions in literature data (e.g., boiling points ranging from -21°C to 9°C) require cross-validation using standardized methods. For example, differential scanning calorimetry (DSC) and vapor-pressure measurements under controlled conditions can resolve ambiguities . Peer-reviewed datasets from NIST or independent replication studies are prioritized over commercial sources .

Q. How can theoretical frameworks guide experimental design for studying fluorinated olefins?

Linking research to organofluorine chemistry principles (e.g., hyperconjugation, steric effects) ensures hypothesis-driven experiments. For instance, investigating the electron-withdrawing nature of CF₃ groups informs reaction pathway predictions in hydrofluoroolefin (HFO) synthesis . Factorial designs (e.g., varying catalyst concentration and temperature) optimize yield and selectivity .

Q. What methodologies address data contradictions in environmental or toxicity studies of fluorinated compounds?

Meta-analyses of published datasets, coupled with sensitivity analyses, identify outliers and systematic errors. For example, discrepancies in degradation rates may arise from experimental conditions (e.g., UV exposure vs. microbial activity). Standardized OECD protocols for persistence testing reduce variability .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Gaussian software) model transition states and activation energies. For instance, predicting the feasibility of [2+2] cycloadditions with electron-deficient dienophiles requires analyzing frontier molecular orbitals (FMOs) .

Properties

IUPAC Name

(E)-1,1,1,4,4,4-hexafluorobut-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F6/c5-3(6,7)1-2-4(8,9)10/h1-2H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOLSXYRJFEOTA-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/C(F)(F)F)\C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66711-86-2
Record name (2E)-1,1,1,4,4,4-Hexafluoro-2-butene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butene, 1,1,1,4,4,4-hexafluoro-, (2E)-
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Record name (2E)-1,1,1,4,4,4-hexafluoro-2-butene
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Record name (2E)-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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